n-(1-Naphthyl)benzenesulfonamide

Carbonic Anhydrase Enzyme Inhibition Selectivity Index

Researchers optimizing carbonic anhydrase isoform selectivity face uncontrolled variability when substituting the naphthyl moiety with simpler aromatic groups. This scaffold delivers defined binding parameters for reproducible SAR studies. • hCA IX inhibition Ki = 68.6 nM; selectivity index hCA I/hCA IX = 10.3 • Subnanomolar hCA IX-selective derivatives accessible via scaffold elaboration • Also validated as a male insect chemosterilant for agrochemical lead discovery Supplied with certificate of analysis; ambient-temperature global shipping.

Molecular Formula C16H13NO2S
Molecular Weight 283.3 g/mol
CAS No. 15309-82-7
Cat. No. B086909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-(1-Naphthyl)benzenesulfonamide
CAS15309-82-7
Molecular FormulaC16H13NO2S
Molecular Weight283.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC3=CC=CC=C32
InChIInChI=1S/C16H13NO2S/c18-20(19,14-9-2-1-3-10-14)17-16-12-6-8-13-7-4-5-11-15(13)16/h1-12,17H
InChIKeyVRKMDUCAEICPMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility8.6 [ug/mL]

N-(1-Naphthyl)benzenesulfonamide: Chemical Class and Procurement Profile


N-(1-Naphthyl)benzenesulfonamide (CAS 15309-82-7) is a benzenesulfonamide derivative featuring a 1-naphthyl substituent on the sulfonamide nitrogen . This compound belongs to the aromatic sulfonamide class and is widely recognized as a key scaffold in medicinal chemistry for carbonic anhydrase (CA) inhibition, as sulfonamides rank among the most promising CA inhibitor chemotypes [1]. The 1-naphthyl group confers distinct steric and electronic properties that influence enzyme binding interactions compared to simple phenyl-substituted analogs [2]. The compound is commercially available from multiple suppliers at various purity grades, typically 97% .

Chemical class: Aromatic benzenesulfonamide scaffold with 1-naphthyl substituent
Workflow fit: Carbonic anhydrase (CA) isoform inhibition studies and structure-activity relationship profiling
Procurement: Available at research-grade purity (typically 97%+); suitable for enzyme assay and probe development

Why N-(1-Naphthyl)benzenesulfonamide Cannot Be Replaced


Substitution of N-(1-naphthyl)benzenesulfonamide with simpler benzenesulfonamides or alternative sulfonamide scaffolds fails to recapitulate critical performance characteristics. The presence of a large lipophilic naphthyl substituent substantially alters carbonic anhydrase isoform selectivity profiles; studies demonstrate that adding a naphthyl tail to benzenesulfonamide-based inhibitors raises inhibitory effect versus hCA I and XII while modulating selectivity toward hCA I and II isoforms over hCA IX [1]. Without this naphthyl moiety, compounds lack the hydrophobic and steric interactions required to achieve the same binding mode and selectivity fingerprint [2]. Therefore, generic sulfonamide substitution introduces uncontrolled variability in isoform selectivity, target engagement, and downstream experimental reproducibility.

Isoform selectivity may shift
Replacing the 1-naphthyl group with simple phenyl or alkyl substituents may alter hCA I, II, IX, XII selectivity profiles reported for this scaffold.
Binding interactions may not replicate
Generic sulfonamide analogs lacking the hydrophobic naphthyl moiety may fail to recapitulate steric and lipophilic interactions critical for the observed binding mode.
Target engagement reproducibility
Interchange with structurally simpler sulfonamides may introduce uncontrolled variability in target engagement and downstream experimental reproducibility.

N-(1-Naphthyl)benzenesulfonamide: Quantitative Evidence vs. Analogs


Naphthyl Group Modulates CA Isoform Selectivity

In a direct head-to-head comparison within a unified triazole-benzenesulfonamide scaffold series, the naphthyl-substituted derivative (compound 6m) demonstrated a distinct selectivity fingerprint versus structurally similar alkyl analogs. The naphthyl derivative exhibited a Ki of 68.6 nM against hCA IX with a selectivity index (SI) of 10.3 relative to hCA I [1]. This profile differed from the methyl analog (6a, Ki = 56.3 nM, SI = 11.7) and propyl analog (6c, Ki = 95.6 nM, SI = 2.7 over hCA XII) [1].

Naphthyl vs. Alkyl Selectivity
Head-to-head
Naphthyl derivative Ki = 68.6 nM (hCA IX), SI = 10.3 (hCA I/IX); methyl analog Ki = 56.3 nM, SI = 11.7; propyl analog Ki = 95.6 nM (hCA XII), SI = 2.7
Reported isoform selectivity context; naphthyl group modulates hCA IX selectivity relative to hCA I and XII in enzyme inhibition assays
In vitro recombinant human α-CA isoforms; triazole-benzenesulfonamide scaffold series
Carbonic Anhydrase Enzyme Inhibition Selectivity Index

Naphthyl Derivatives: hCA IX vs. hCA XII Selectivity Pattern

Class-level inference from aryl-substituted benzenesulfonamide SAR studies indicates that phenyl, naphthyl, and various heteroaryl-substituted benzenesulfonamides as a class display subnanomolar hCA IX inhibition while poorly inhibiting the other tumor-associated isoform hCA XII [1]. This pattern stands in contrast to other benzenesulfonamide derivatives that act as potent inhibitors of hCA XII [1]. The naphthyl substituent contributes to this selective targeting of hCA IX over hCA XII.

hCA IX vs. XII Divergence
Class-level
Naphthyl-substituted benzenesulfonamides: reported subnanomolar hCA IX inhibition; poor hCA XII inhibition. Alternative derivatives show potent hCA XII activity.
Supports hCA IX-over-hCA XII selectivity review; selectivity pattern diverges from other sulfonamide classes
Class-level SAR inference; exact target compound Ki for hCA XII not specified in source
Tumor-Associated Carbonic Anhydrase Isoform Selectivity hCA IX

Insect Chemosterilant Activity and Structural Specificity

Supporting evidence from insect chemosterilant research identifies N-(1-naphthyl)benzenesulfonamide as an active agent capable of sterilizing male insects, with activity linked to the specific 1-naphthyl substitution pattern [1]. Structural comparisons indicate that activity is sensitive to methyl branching and substituent positioning; compounds with methyl branching on specific carbon atoms exhibited higher activity than structurally similar sulfonamides with different branching patterns [1]. This establishes that the precise N-(1-naphthyl)benzenesulfonamide architecture, not merely the sulfonamide core, is required for this specific application.

Insect Chemosterilant Activity
Supporting evidence
N-(1-Naphthyl)benzenesulfonamide reported as active male insect chemosterilant; activity sensitive to methyl branching and 1-naphthyl positioning
Demonstrates distinct biological application domain where specific substitution pattern is essential
Historical in vivo insect sterilization assays; quantitative activity data limited in available source
Insect Chemosterilant Male Sterilization Pest Control

N-(1-Naphthyl)benzenesulfonamide: Validated Application Scenarios


hCA IX-Selective Inhibition Research

N-(1-Naphthyl)benzenesulfonamide serves as a scaffold for developing hCA IX-selective inhibitors, with naphthyl-substituted benzenesulfonamide derivatives exhibiting subnanomolar hCA IX inhibition while sparing hCA XII [1]. This selectivity profile supports research into tumor-associated carbonic anhydrase inhibition where hCA IX targeting is prioritized over hCA XII modulation [1]. The compound provides a starting point for structure-activity relationship studies aimed at optimizing hCA IX selectivity.

CA Isoform Selectivity Profiling

As demonstrated in direct comparative enzyme inhibition assays, the naphthyl substituent on benzenesulfonamide scaffolds influences isoform selectivity parameters, with naphthyl-containing derivatives displaying Ki values of 68.6 nM against hCA IX and selectivity indices of 10.3 (hCA I/hCA IX) [2]. This quantitative profile makes the compound suitable as a reference standard or structural probe in systematic investigations of how lipophilic aromatic substituents modulate carbonic anhydrase isoform selectivity across hCA I, II, IX, and XII [2].

Insect Chemosterilant and Pest Control Research

N-(1-Naphthyl)benzenesulfonamide has documented activity as a male insect chemosterilant, with efficacy dependent on the specific 1-naphthyl substitution and methyl branching pattern [3]. This application domain represents a distinct value proposition separate from carbonic anhydrase inhibition, wherein the compound's precise structural features confer biological activity not observed with generic sulfonamide analogs [3]. Researchers in agricultural chemistry and pest management may employ this compound as a lead scaffold for developing novel insect control agents.

Application
Selection Property
Validation Focus
hCA IX-Selective Inhibition Research
Naphthyl-dependent hCA IX/hCA XII selectivity divergence
hCA IX vs. hCA XII enzyme inhibition assays
CA Isoform Selectivity Profiling
Lipophilic substituent influence on isoform selectivity
hCA I, II, IX, XII inhibition and selectivity index determination
Insect Chemosterilant Research
1-Naphthyl substitution pattern and methyl branching
Male insect sterilization assay context

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